molecular formula C20H27N3O4 B12163251 tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate

tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate

Cat. No.: B12163251
M. Wt: 373.4 g/mol
InChI Key: KFOSMTLWDCILHK-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound featuring an indole moiety linked to a piperazine ring through a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone under acidic conditions.

    Attachment of the Propanoyl Group: The indole derivative is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl intermediate.

    Formation of the Piperazine Derivative: The intermediate is then coupled with tert-butyl piperazine-1-carboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for scale-up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Solvent recycling and purification steps such as crystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group in the indole moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2,3-dihydro-1H-indole derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its indole moiety is a versatile scaffold in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The indole ring is known for its biological activity, including anti-inflammatory and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The piperazine ring is a common feature in many drugs, contributing to the compound’s pharmacokinetic properties.

Industry

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate involves interactions with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: This compound features a pyrazole ring instead of an indole ring, offering different biological activities.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has an enyne substituent, which can lead to different reactivity and applications.

Uniqueness

Tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate is unique due to its combination of an indole moiety with a piperazine ring. This structure provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 4-[3-(2-oxo-1,3-dihydroindol-3-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-12-10-22(11-13-23)17(24)9-8-15-14-6-4-5-7-16(14)21-18(15)25/h4-7,15H,8-13H2,1-3H3,(H,21,25)

InChI Key

KFOSMTLWDCILHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2C3=CC=CC=C3NC2=O

Origin of Product

United States

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